molecular formula C12H12BrN3O B1492287 2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097952-44-6

2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one

Numéro de catalogue: B1492287
Numéro CAS: 2097952-44-6
Poids moléculaire: 294.15 g/mol
Clé InChI: ZBQSQUHESXVCTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one is a chemical compound designed for research applications, particularly in the fields of neuroscience and immunology. Its core structure is based on the 6-arylpyridazin-3(2H)-one scaffold, which is recognized in scientific literature as a privileged structure for developing multifunctional agents . Compounds within this class have demonstrated significant potential as balanced multifunctional agents for investigating complex diseases such as Alzheimer's . The structural features of this compound, including the 2-bromophenyl group at position 6 and the 2-aminoethyl side chain at position 2, are critical for its research value. The 2-hydroxyphenyl moiety is associated with antioxidant properties and metal-chelating ability, which are relevant in the context of oxidative stress in neurological diseases . Furthermore, the aminoalkyl side chain is often essential for biological activity, contributing to interactions with specific biological targets . In the context of immunology research, structurally related pyridazin-3(2H)-one derivatives have been identified as potent agonists for the Formyl Peptide Receptor (FPR) family, particularly FPRL1 . Activation of these receptors on immune cells like neutrophils and monocytes can induce intracellular calcium mobilization and chemotaxis, making such compounds valuable tools for studying innate immune responses, host defense mechanisms, and inflammatory processes . This compound is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

2-(2-aminoethyl)-6-(2-bromophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQSQUHESXVCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one , with CAS number 2097952-44-6 , is a member of the dihydropyridazinone class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C12_{12}H12_{12}BrN3_3O
  • Molecular Weight : 294.15 g/mol
  • Structure : The compound features a dihydropyridazinone core substituted with a bromophenyl group and an aminoethyl side chain, which may influence its biological properties.

Anticancer Activity

Research indicates that derivatives of pyridazinones, including 2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and SUIT-2 (pancreatic cancer).
  • Methodology : Cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.

In studies involving structurally similar compounds, several exhibited enhanced potency compared to standard chemotherapeutics like cisplatin. For example, a related compound demonstrated higher cytotoxicity across all tested cell lines, indicating a promising avenue for further exploration in cancer therapy .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to increase sub-G1 cell populations in cell cycle analysis, indicative of apoptosis.
  • Inhibition of Cell Proliferation : By disrupting key signaling pathways involved in cell growth and survival.

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various pyridazinone derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to induce intracellular calcium flux in HL-60 cells transfected with specific receptors. The results indicated varying degrees of efficacy compared to known peptide agonists .

Study 2: Antioxidant Activity

In another investigation, related hydrazone derivatives were assessed for their antioxidant capabilities using DPPH radical scavenging assays. While not directly related to 2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one, these findings suggest that modifications in the molecular structure can significantly impact biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to 2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-2315.0Apoptosis induction
Compound BHT-2910.0Cell cycle arrest
Compound CSUIT-27.5PDE4 inhibition

Comparaison Avec Des Composés Similaires

Structural Analogues of Dihydropyridazinone Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight Key Properties/Findings References
2-(2-Aminoethyl)-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one 4-methoxyphenyl (6), 2-aminoethyl (2) ~307.2 (calc.) Enhanced solubility due to methoxy group; potential for π-π stacking with aromatic systems
2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one 4-fluorophenyl (6), 2-bromoethyl (2) ~329.1 (calc.) Bromoethyl group increases steric bulk; fluorophenyl may improve metabolic stability
6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one Benzimidazole (6) 273.3 Planar structure (3.69° interplanar angle); forms N–H···O hydrogen bonds and C–H···π interactions
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate 2-thienyl (6), cyclohexylmethyl (4) N/A Downregulated in serum proteomic studies; thienyl group may alter electronic properties
6-(3-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one 3-aminophenyl (6), 2-fluoroethyl (2) ~277.3 (calc.) Fluoroethyl group enhances electronegativity; aminophenyl enables conjugation or derivatization

Key Structural and Functional Differences

Substituent Effects on Aromatic Interactions

  • The 2-bromophenyl group in the target compound likely participates in halogen bonding and C–Br···π interactions, which are absent in the 4-methoxyphenyl analog .
  • Benzimidazole-substituted analogs exhibit near-planar geometries (interplanar angle: 3.69°), favoring dense crystal packing via hydrogen bonds (N1–H1···O2) and π-stacking, whereas bulkier substituents like cyclohexylmethyl disrupt planarity .

Hydrogen-Bonding Capacity The 2-aminoethyl side chain in the target compound can form intramolecular or intermolecular hydrogen bonds, similar to the N–H···O interactions observed in benzimidazole derivatives . In contrast, bromoethyl or fluoroethyl substituents reduce hydrogen-bond donor capacity but increase hydrophobicity .

Biological and Pharmacological Implications Methoxy and fluoro substituents are associated with improved bioavailability and target affinity in drug discovery, whereas bromine may enhance binding to halogen-binding pockets in enzymes .

Notes

Synthetic Challenges : Bromine incorporation at the 2-position of the phenyl ring may require regioselective strategies to avoid isomer formation .

Substituent Optimization: Aminoethyl and methoxy groups balance solubility and activity, but steric effects from bulkier substituents (e.g., cyclohexylmethyl) necessitate computational modeling for predictive design .

Unresolved Questions: The pharmacological activity of the target compound remains uncharacterized; future studies should evaluate its binding to dihydropyridazinone targets like phosphodiesterases or kinase enzymes.

Méthodes De Préparation

Condensation and Coupling Reactions

A key step in the synthesis is the coupling of an amine intermediate with a heteroaryl bromide. According to patent EP2394998A1, the reaction is facilitated by copper salts (e.g., cuprous iodide) and inorganic bases such as potassium phosphate or potassium carbonate. Organic bases like N,N'-dimethylethylenediamine may also be used in inert solvents such as toluene, dioxane, or dimethylformamide (DMF), typically at temperatures ranging from -20°C to the solvent's boiling point. The reaction can even be performed neat (without solvent) under certain conditions.

Suzuki-Miyaura Coupling

The 6-(2-bromophenyl) substituent can be introduced via a Suzuki-Miyaura cross-coupling reaction between a pyridazinone intermediate bearing a suitable leaving group and a boronic acid or boronate ester derivative of 2-bromophenyl. This reaction employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex in solvents like toluene or dioxane with bases such as sodium or cesium carbonate in aqueous media.

Amide Bond Formation for the 2-Aminoethyl Side Chain

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps in the synthesis:

Step Reagents & Catalysts Solvent(s) Temperature Yield (%) Notes
Copper-catalyzed coupling CuI, K3PO4 or K2CO3, N,N'-dimethylethylenediamine Toluene, dioxane, DMF -20°C to reflux 70-85 Can be performed neat
Suzuki-Miyaura coupling Pd(PPh3)4 or Pd(dppf)Cl2, Cs2CO3 or Na2CO3 Toluene, dioxane/water 90°C 75-90 Microwave irradiation can be used for acceleration
Amide bond formation EDC·HCl, HOBt or HBTU, DIPEA DMF Room temperature 70-80 Stirring for 2-3 hours
Alkylation/Mannich reaction Bromoethylamine derivatives, formaldehyde, NH3 Various Room temperature Variable Followed by reaction with isocyanates or acid chlorides

Research Findings and Analysis

  • The copper-catalyzed coupling is efficient for attaching the 2-bromophenyl group, with reaction conditions optimized to balance reactivity and selectivity.
  • Suzuki-Miyaura cross-coupling offers a versatile and high-yielding method to introduce aromatic substituents at the 6-position of the pyridazinone ring, crucial for biological activity tuning.
  • Amide bond formation using carbodiimide coupling agents is a reliable method for installing the 2-aminoethyl side chain, with mild conditions preserving sensitive functional groups.
  • Alternative approaches, including Mannich reactions and alkylations, provide routes to diversify the substituents at position 2, enabling structure-activity relationship (SAR) studies.
  • Modifications at the 6-position, including substitution with bromophenyl groups, influence the compound's biological activity, emphasizing the importance of precise synthetic control.

Q & A

Basic Research Question: What are the recommended synthetic pathways for 2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

  • Step 1: Condensation of bromophenyl precursors with dihydropyridazinone cores using catalysts like DCC (dicyclohexylcarbodiimide) to form intermediates.
  • Step 2: Functionalization of the aminoethyl group via reductive amination or alkylation under reflux in polar solvents (e.g., ethanol or methanol) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Optimization Tips: Adjust solvent polarity to control reaction rates and use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Advanced Research Question: How do substituent positions (e.g., ortho-bromophenyl vs. para-bromophenyl) on the dihydropyridazinone core influence reactivity and bioactivity?

Answer:
The bromophenyl group’s position affects electronic and steric properties:

  • Ortho-substitution (as in the target compound) increases steric hindrance, reducing nucleophilic attack rates but enhancing π-stacking interactions in biological systems.
  • Para-substitution (e.g., in analogs from ) improves solubility due to symmetrical charge distribution but may lower binding affinity to hydrophobic targets.
    Methodological Approach: Compare reaction kinetics (e.g., via HPLC monitoring) and computational docking studies (AutoDock Vina) to quantify steric/electronic effects .

Basic Research Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., dihydropyridazinone NH at δ 9.2–10.5 ppm) and bromine-induced deshielding .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 336.02) and fragmentation patterns .
  • X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., 120° for the oxadiazole ring), validated via CCDC deposition .

Advanced Research Question: How can computational methods (e.g., DFT) predict the compound’s tautomeric stability and interaction with biological targets?

Answer:

  • Density Functional Theory (DFT): Calculate tautomerization energy barriers (e.g., keto-enol equilibrium) using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets. Results correlate with experimental pKa (~8.2) .
  • Molecular Dynamics (MD): Simulate binding to enzymes (e.g., kinases) using GROMACS. The bromophenyl group shows strong van der Waals interactions in hydrophobic pockets .

Basic Research Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™ Kit) at 10–100 μM concentrations.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via GraphPad Prism .
    Note: Include positive controls (e.g., staurosporine for kinases) and validate solubility in DMSO/PBS buffers.

Advanced Research Question: How can mechanistic studies resolve contradictions in reported reaction yields for analogs of this compound?

Answer:

  • Kinetic Analysis: Use stopped-flow UV-Vis spectroscopy to compare rate constants (k) for cyclization steps under varying pH (4–9). Lower yields in acidic conditions may stem from protonation of the aminoethyl group .
  • Isotope Labeling: Track ¹⁵N-labeled intermediates via LC-MS to identify side reactions (e.g., hydrolysis of oxadiazole moieties) .

Basic Research Question: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Answer:

  • Chiral Catalysts: Employ Jacobsen’s thiourea catalysts for asymmetric alkylation of the aminoethyl group (ee >90%) .
  • HPLC Chiral Separation: Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve racemic mixtures .

Advanced Research Question: How can hyphenated techniques (e.g., LC-MS/MS) quantify trace impurities in synthesized batches?

Answer:

  • LC-MS/MS: Operate in MRM mode (e.g., transition m/z 336→212 for the parent ion) with a LOD of 0.1 ng/mL.
  • Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <5%), and recovery (95–105%) .

Basic Research Question: What environmental fate studies are relevant for assessing this compound’s ecotoxicity?

Answer:

  • Biodegradation: OECD 301F test to measure BOD₅/COD ratios in activated sludge. Bromine substituents may reduce biodegradability .
  • Photolysis: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Aromatic bromines often slow photolytic breakdown .

Advanced Research Question: How can QSAR models guide structural modifications to enhance target selectivity?

Answer:

  • Descriptor Selection: Use MOE software to compute logP, polar surface area, and H-bond acceptors.
  • Model Training: Build a partial least-squares (PLS) model with IC₅₀ data from kinase assays. Ortho-bromophenyl groups correlate with improved selectivity (R² = 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.